molecular formula C9H18ClNO2 B13566834 trans-4-Methylaminomethyl-cyclohexanecarboxylic acid-hcl

trans-4-Methylaminomethyl-cyclohexanecarboxylic acid-hcl

Cat. No.: B13566834
M. Wt: 207.70 g/mol
InChI Key: XLKPWTCSSVYLKO-UHFFFAOYSA-N
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Description

(1r,4r)-4-[(methylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride is a chemical compound with a unique structure that includes a cyclohexane ring substituted with a methylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-[(methylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the Diels-Alder reaction.

    Introduction of the Methylamino Group: The methylamino group can be introduced through a nucleophilic substitution reaction using methylamine and a suitable leaving group on the cyclohexane ring.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where carbon dioxide is used as the carboxylating agent.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reactant concentrations.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

    Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-[(methylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methylamine in the presence of a suitable leaving group.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

(1r,4r)-4-[(methylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1r,4r)-4-[(methylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: It may modulate signal transduction pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Memantine: A compound with a similar structure used in the treatment of Alzheimer’s disease.

    Cyclohexylamine: A related compound with applications in organic synthesis and as a corrosion inhibitor.

Uniqueness

(1r,4r)-4-[(methylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

4-(methylaminomethyl)cyclohexane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-10-6-7-2-4-8(5-3-7)9(11)12;/h7-8,10H,2-6H2,1H3,(H,11,12);1H

InChI Key

XLKPWTCSSVYLKO-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCC(CC1)C(=O)O.Cl

Origin of Product

United States

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